Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine
Description
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine is an indole derivative featuring a nonyl group (C9 alkyl chain) at the 1-position and a methylamine moiety attached via a methyl linker at the 4-position of the indole ring. The secondary amine group at position 4 may participate in hydrogen bonding or electrostatic interactions, making this compound a candidate for pharmacological exploration.
Properties
Molecular Formula |
C19H30N2 |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N-methyl-1-(1-nonylindol-4-yl)methanamine |
InChI |
InChI=1S/C19H30N2/c1-3-4-5-6-7-8-9-14-21-15-13-18-17(16-20-2)11-10-12-19(18)21/h10-13,15,20H,3-9,14,16H2,1-2H3 |
InChI Key |
HMTOFXHORSXIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C=CC2=C(C=CC=C21)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Nonyl Group: The nonyl group can be introduced through a nucleophilic substitution reaction, where a nonyl halide reacts with the indole nitrogen in the presence of a base.
Methylation: The final step involves the methylation of the indole nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nonyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methylamine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural Features
Key structural variations among indole-amine derivatives include:
- Substituent Position : The electronic environment and steric effects vary with substituent placement (e.g., indole 3-, 4-, or 5-positions).
- Amine Type : Primary, secondary, or tertiary amines influence basicity and target interactions.
- Alkyl Chain Length: Longer chains (e.g., nonyl) enhance lipophilicity but may reduce solubility.
Table 1: Structural Comparison of Selected Indole-Amines
Physicochemical and Pharmacological Insights
- Lipophilicity vs. Solubility: The nonyl chain in the target compound likely increases logP, favoring passive diffusion across lipid membranes but reducing aqueous solubility. In contrast, ethylamine derivatives (e.g., 2-(1H-Indol-4-yl)ethanamine) exhibit higher solubility due to shorter chains . The hydroxyl group in 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol introduces polarity, balancing lipophilicity and solubility .
Amine Functionality :
- Psychedelic activity in 4-OH-MET highlights the role of indole-amine substituents in modulating receptor binding (e.g., serotonin receptors) .
Biological Activity
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine, a compound with a unique indole structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 1-nonyl-1H-indole with formaldehyde and methylamine, followed by treatment with hydrochloric acid to produce the hydrochloride salt. The reaction is usually conducted in solvents such as ethanol or methanol under reflux conditions. This compound's structure is characterized by an indole ring system linked to a nonyl side chain, which influences its solubility and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways essential for bacterial survival.
Anticancer Effects
This compound has also been investigated for its anticancer properties. In studies involving cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), the compound showed promising antiproliferative effects. For instance, specific derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cancer cells. Mechanistic studies revealed that these compounds could induce apoptosis and inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The indole structure allows binding to multiple receptors involved in cell signaling pathways, potentially modulating their activity.
- Enzymatic Inhibition : The compound may inhibit enzymes critical for cellular processes, such as those involved in lipid metabolism or cell cycle regulation.
- Cell Cycle Arrest : Evidence suggests that it can arrest cancer cells in the G2/M phase, disrupting normal cell division and promoting apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
